2-Benzylideneheptanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-benzylideneheptanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKIXGYKWDQSV-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C/C1=CC=CC=C1)/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044960 | |
| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |
| Record name | Heptanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Amylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Good Scents Company Information System | |
| Record name | 2-Pentyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
| Record name | alpha-Amylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9711 g/cu m at 20 °C, 0.962-0.969 | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
| Record name | alpha-Amylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Clear, yellow, oily liquid | |
CAS No. |
122-40-7, 101365-33-7 | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Amylcinnamaldehyde, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Amyl cinnamaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylideneheptanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-AMYLCINNAMALDEHYDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06T2G22P2C | |
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| Record name | alpha-Amyl cinnamaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Pentyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 °C | |
| Record name | 2-Pentyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathway Analysis
Established Synthetic Routes
The industrial and laboratory-scale production of 2-benzylideneheptanal predominantly relies on well-established condensation reactions. These methods are continuously optimized to improve yield, selectivity, and environmental footprint.
The cross-aldol condensation between an aromatic aldehyde, which cannot enolize, and an aliphatic aldehyde is the cornerstone of this compound synthesis. This reaction provides a direct and efficient route to the desired α,β-unsaturated aldehyde structure.
The mechanism of the aldol (B89426) condensation for synthesizing this compound proceeds through several key steps, typically under basic catalysis. truman.eduumkc.edu
Enolate Formation : A base, such as a hydroxide (B78521) ion, abstracts an acidic α-hydrogen from a heptanal (B48729) molecule to form a resonance-stabilized enolate ion. mdpi.comumkc.edu This step is possible because heptanal possesses protons on the carbon adjacent to the carbonyl group. truman.edu
Nucleophilic Attack : The resulting heptanal enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a benzaldehyde (B42025) molecule. mdpi.comumkc.edu This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Protonation : The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy aldehyde, which is the initial aldol addition product. masterorganicchemistry.comumkc.edu
Dehydration : Under reaction conditions, particularly with heating, this β-hydroxy aldehyde readily undergoes dehydration. masterorganicchemistry.com A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to create a double bond, resulting in the final α,β-unsaturated product, this compound. masterorganicchemistry.comumkc.edu
Mechanistic investigations using specific catalysts have provided further insights. For instance, when using Mg-Al mixed oxide catalysts, both Brønsted and Lewis base sites on the catalyst surface are involved in the deprotonation of heptanal to form the enolate. mdpi.com Studies on metal-organic frameworks (MOFs) like UiO-66 suggest that the rate-determining step in the process is a proton jump from the catalyst surface to the carbonyl oxygen of the adsorbed aldol product.
The choice of solvent significantly influences the aldol condensation of benzaldehyde and heptanal, affecting both the conversion rate and the selectivity towards the desired product. Research has shown that various organic solvents, as well as solvent-free conditions, lead to different outcomes. researchgate.net
In one study, the reaction was carried out in n-hexane, acetonitrile (B52724), toluene (B28343), ethanol, dichloromethane (B109758), and water. researchgate.net The results indicated that the highest conversion of heptanal (100%) and the greatest selectivity for this compound (97%) were achieved under solvent-free conditions. researchgate.net This suggests that solvents can interfere with the reaction pathway, potentially favoring side reactions or hindering the interaction between reactants. researchgate.net Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may also reduce selectivity by promoting the formation of undesirable byproducts. researchgate.net
Data adapted from a study on the effect of various solvents on the aldol condensation of benzaldehyde and heptanal. researchgate.net
In liquid-phase reactions like the aldol condensation of benzaldehyde and heptanal, the assumption that reactant activities are equal to their concentrations can be inaccurate and lead to significant deviations in kinetic modeling. researchgate.netnih.gov The inclusion of activity coefficients is crucial for a better understanding of the true kinetics. nih.gov These coefficients correct the physical concentration to a more accurate "chemical concentration," which reflects the effective amount of a substance available to react. nih.gov
Studies have shown that for the synthesis of this compound, the choice of solvent (e.g., methanol, ethanol, n-propanol, n-butanol) has a pronounced effect on activity coefficients. nih.gov For example, in methanol, the activity coefficient for a byproduct was found to be approximately 2.2, meaning its chemical concentration was 2.2 times higher than its physical concentration. nih.gov As the carbon number of the alcohol solvent increases, the activity coefficient tends to decrease. nih.gov Failing to account for these coefficients can result in kinetic parameter estimations that are incorrect by as much as a factor of 30. researchgate.netnih.gov
This table illustrates the trend of decreasing activity coefficient for a key byproduct with increasing carbon number of the alcohol solvent, based on findings from kinetic studies. nih.gov
The primary side reaction that competes with the formation of this compound is the self-condensation of heptanal. mdpi.com Because heptanal is an aliphatic aldehyde with higher reactivity than benzaldehyde and possesses α-hydrogens, two molecules of heptanal can react with each other. researchgate.netmdpi.com This self-condensation reaction leads to the formation of 2-pentyl-non-2-enal as the main byproduct. researchgate.netmdpi.com
The formation of this byproduct is influenced by several factors. High reaction temperatures can favor the formation of 2-pentyl-non-2-enal, thereby reducing the selectivity for the desired jasminaldehyde. researchgate.net Slower reaction rates may also increase the likelihood of heptanal molecules interacting with each other, leading to more self-condensation. researchgate.net To minimize this side reaction and improve the yield of the cross-condensation product, a high molar ratio of benzaldehyde to heptanal is often used. researchgate.netmdpi.com Another strategy is the controlled, stepwise addition of heptanal to the reaction mixture, ensuring it is more likely to react with the abundant benzaldehyde rather than itself. mdpi.comnanobioletters.com
Grignard Reaction Approaches (Inferred from Analogous Compounds)
While the most direct synthesis of this compound is typically the aldol condensation of benzaldehyde and heptanal, a multi-step pathway utilizing a Grignard reagent can be inferred for the synthesis of the core carbon skeleton. This approach involves the nucleophilic addition of a benzyl (B1604629) group to the carbonyl of heptanal, proceeding through a distinct alcohol intermediate. The reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive with water and other protic solvents. chemguide.co.ukwikipedia.org
The initial step in this sequence is the preparation of the Grignard reagent, Benzylmagnesium Bromide. chemicalbook.com This is achieved by reacting benzyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukchemicalbook.com The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond, converting the electrophilic benzyl halide into a potent carbon-based nucleophile. cymitquimica.com The process is often initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. youtube.com The resulting reagent is a complex equilibrium of species, often referred to as the Schlenk equilibrium.
Table 1: Formation of Benzylmagnesium Bromide
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Once formed, the benzylmagnesium bromide serves as the nucleophile in an addition reaction with heptanal. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the heptanal. wikipedia.orgmasterorganicchemistry.com This nucleophilic attack breaks the pi bond of the carbonyl group, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. leah4sci.com This reaction is a classic example of a Grignard reagent adding to an aldehyde to form, after workup, a secondary alcohol. britthipple.comyoutube.comorganic-chemistry.org
The final step of the Grignard sequence is an acidic workup. britthipple.com After the addition reaction is complete, a dilute aqueous acid (such as H₃O⁺, dilute HCl, or H₂SO₄) is added to the reaction mixture. chemicalbook.comstudy.com This serves to protonate the negatively charged oxygen of the alkoxide intermediate, yielding the neutral secondary alcohol, 1-phenyl-2-heptanol. youtube.comstudy.com The workup also quenches any remaining Grignard reagent and dissolves the magnesium salts (Mg(OH)X), facilitating the isolation of the organic product. britthipple.comstudy.com It is crucial that the acid is added as a separate workup step, as its presence during the initial reaction would destroy the Grignard reagent. masterorganicchemistry.comleah4sci.com
Other Chemical Synthesis Techniques for Structural and Purity Control
The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde and heptanal. mdpi.com This reaction is typically catalyzed by a base or acid. researchgate.net Control over the reaction conditions is paramount for achieving high purity and structural integrity.
A primary challenge in this synthesis is minimizing the self-condensation of heptanal, which produces 2-pentyl-2-nonenal (B3050986) as a significant byproduct. mdpi.com To favor the desired cross-condensation product, a high molar ratio of benzaldehyde to heptanal is often employed. mdpi.com Since benzaldehyde has no α-hydrogens, it cannot enolize and undergo self-condensation, acting only as the electrophile. researchgate.net
The choice of catalyst is also critical. Base catalysts (like NaOH or KOH) deprotonate the α-carbon of heptanal to form a nucleophilic enolate, which then attacks the benzaldehyde carbonyl. mdpi.com The subsequent dehydration of the aldol addition product is often facile, leading directly to the α,β-unsaturated aldehyde. The use of solid catalysts, such as Mg-Al mixed oxides derived from hydrotalcite, can offer advantages in terms of product selectivity and ease of separation. mdpi.com These materials possess both basic and Lewis acid sites, which can synergistically catalyze the reaction. mdpi.comresearchgate.net
Novel Synthetic Approaches and Catalysis
Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming carbon-carbon bonds. nih.gov
One such strategy involves the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers. acs.org A silyl enol ether of heptanal could potentially be coupled with a benzyl halide under palladium catalysis. This would form the carbon skeleton, and a subsequent or concurrent palladium-catalyzed dehydrogenation step would introduce the α,β-unsaturation.
Another sophisticated approach is the palladium-catalyzed coupling of multiple components. For instance, tandem reactions involving nucleopalladation of an alkyne followed by a conjugate addition have been developed for the synthesis of complex unsaturated carbonyl compounds. acs.org Similarly, palladium-catalyzed reactions of 2-pyridinyl esters with hydrosilanes have been shown to be effective for preparing α,β-unsaturated aldehydes, tolerating a wide variety of functional groups. organic-chemistry.org These advanced methods offer pathways to the target molecule under mild conditions and represent the cutting edge of synthetic organic chemistry.
Reactivity and Derivatization Studies
Reactions of the Aldehyde Functional Group
The aldehyde group is a primary site for chemical modification in 2-Benzylideneheptanal due to the polarity of the carbon-oxygen double bond and the presence of a reactive hydrogen atom.
The aldehyde group in α,β-unsaturated aldehydes like this compound is susceptible to oxidation by various reagents. The stability of the molecule can be compromised by exposure to air, and controlled oxidation can be achieved using chemical oxidants.
By Air: Similar to its structural analog cinnamaldehyde (B126680), this compound can undergo oxidation when exposed to air at room temperature. nih.gov This instability is attributed to the presence of unstable conjugated bonds and the aldehyde group. nih.gov The process involves the reaction of the aldehyde with oxygen, leading to the formation of peroxides as initial products. researchgate.net These peroxides can then undergo further complex reactions, potentially leading to the formation of carboxylic acids, such as cinnamic acid in the case of cinnamaldehyde, or even cleavage products like benzaldehyde (B42025). researchgate.netresearchgate.net This autoxidation can reduce the quality and alter the properties of the compound. nih.gov
By Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a strong oxidizing agent capable of oxidizing aldehydes. In the case of α,β-unsaturated aldehydes, hot, concentrated, and acidified potassium permanganate can cleave the carbon-carbon double bond. libretexts.org However, under milder conditions, such as cold and dilute KMnO₄, the primary reaction is often the oxidation of the aldehyde group to a carboxylic acid, while preserving the double bond. youtube.com For this compound, this would theoretically yield 2-benzylideneheptanoic acid. Vigorous oxidation with hot KMnO₄ would likely cleave the entire side chain, oxidizing the benzylic position to yield benzoic acid. masterorganicchemistry.com
By Nitric Acid: Nitric acid is another powerful oxidizing agent for aldehydes. The reaction of an aldehyde with nitric acid typically results in the formation of a carboxylic acid. The specific reaction conditions, such as concentration and temperature, would influence the outcome of the reaction with this compound.
| Oxidizing Agent | Conditions | Primary Product(s) |
| **Air (O₂) ** | Room Temperature | Peroxides, 2-Benzylideneheptanoic Acid, Benzaldehyde |
| Potassium Permanganate (KMnO₄) | Cold, Dilute | 2-Benzylideneheptanoic Acid |
| Hot, Concentrated | Benzoic Acid and other cleavage products | |
| Nitric Acid (HNO₃) | Varies | 2-Benzylideneheptanoic Acid |
Aldol (B89426) condensation is a key reaction for forming carbon-carbon bonds. chemcess.com this compound itself is a product of a crossed aldol condensation between benzaldehyde and heptanal (B48729). nanobioletters.com Since this compound lacks alpha-hydrogens (the hydrogens on the carbon adjacent to the carbonyl group), it cannot self-condense. However, it can act as an electrophile in condensation reactions with other aldehydes or ketones that do possess alpha-hydrogens, in the presence of a base catalyst. chemcess.com Another related reaction is the benzoin (B196080) condensation, which occurs between two aromatic aldehydes in the presence of a nucleophilic catalyst like cyanide, but this is less relevant as this compound is an aliphatic-aromatic hybrid. wikipedia.org
Aldehydes readily react with hydrazine (B178648) (H₂NNH₂) and its derivatives (hydrazides) in a nucleophilic addition-elimination reaction to form hydrazones. libretexts.orgquora.com If two equivalents of the aldehyde react with one equivalent of hydrazine, the resulting product is an azine, which contains a C=N-N=C functional group. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. quora.com This reaction is a common method for preparing hydrazone derivatives, which are important intermediates in organic synthesis, such as in the Wolff-Kishner reduction. libretexts.orglibretexts.org
| Reagent | Product Type | General Reaction |
| Hydrazine (H₂NNH₂) ** | Hydrazone | R-CHO + H₂NNH₂ → R-CH=NNH₂ + H₂O |
| Hydrazine (H₂NNH₂) | Azine | 2 R-CHO + H₂NNH₂ → R-CH=N-N=CH-R + 2 H₂O |
| Hydrazide (R'-CONHNH₂) ** | Hydrazone | R-CHO + R'-CONHNH₂ → R-CH=NNHCOR' + H₂O |
Reactions at the Benzylic Position
The benzylic position—the carbon atom attached to the benzene (B151609) ring—is particularly reactive due to the ability of the aromatic ring to stabilize intermediates like radicals or carbocations through resonance. libretexts.org
Benzylic bromination is a selective halogenation reaction that substitutes a hydrogen atom at the benzylic position with a bromine atom. chemistrysteps.com The reagent of choice for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator or light. mychemblog.comchadsprep.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a bromine source (Br₂ generated in low concentrations from NBS) to form the benzylic bromide. libretexts.orgchadsprep.com For this compound, the benzylic position is part of the carbon-carbon double bond, making it an sp²-hybridized carbon. While typical Wohl-Ziegler bromination targets sp³-hybridized benzylic carbons, the allylic hydrogens on the heptyl chain would also be susceptible to radical abstraction by NBS.
The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com A common reagent for this purpose is hot, alkaline potassium permanganate (KMnO₄), followed by an acidic workup. masterorganicchemistry.commasterorganicchemistry.com This powerful oxidation cleaves any alkyl chain attached to the benzene ring, provided there is at least one benzylic hydrogen, and converts the benzylic carbon into a carboxyl group (-COOH). masterorganicchemistry.commasterorganicchemistry.com For example, toluene (B28343) and ethylbenzene (B125841) are both oxidized to benzoic acid under these conditions. masterorganicchemistry.com If applied to this compound, the entire α,β-unsaturated aldehyde side chain would be cleaved, resulting in the formation of benzoic acid. masterorganicchemistry.com This reaction fails if the benzylic carbon is quaternary (has no attached hydrogens). masterorganicchemistry.com
| Reaction | Reagent(s) | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Brominated derivative |
| Benzylic Oxidation | Potassium Permanganate (KMnO₄), Heat, H₃O⁺ | Benzoic Acid |
Formation of Complex Organic Molecules and Heterocyclic Compounds
The conjugated system of this compound, comprising an aldehyde and an alkene, makes it a valuable building block in organic synthesis for constructing more complex molecules, including heterocyclic compounds. researchgate.netnih.gov The reactivity of the carbonyl group is fundamental to many condensation reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Key synthetic applications include:
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder reactions, where this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.
Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to nucleophilic attack. This allows for 1,4-conjugate addition reactions with various nucleophiles (e.g., enolates, amines, thiols) to build more elaborate carbon skeletons.
Heterocycle Synthesis: this compound can serve as a precursor for various N-, O-, and S-containing heterocycles. nih.gov For example, it can react with compounds containing two nucleophilic sites. A reaction with a β-keto ester and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction can produce dihydropyrimidinones, a class of compounds with significant biological activities. beilstein-journals.org Similarly, reactions with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazolines or isoxazolines, respectively.
These transformations highlight the utility of α,β-unsaturated aldehydes as versatile platforms for diversity-oriented synthesis. beilstein-journals.org
Polymerization and Crosslinking Reactions for Specialty Resins and Polymers
The chemical structure of this compound, featuring both an aldehyde group and a vinyl group, allows it to participate in polymerization and crosslinking reactions.
Polymerization: Aldehydes, including α,β-unsaturated aldehydes, can undergo polymerization, typically through the carbonyl group, to form polyacetal structures. cmu.edu This process is often initiated by ionic catalysts at low temperatures. google.com For this compound, polymerization would proceed via the aldehyde functionality, creating a polymer chain with repeating oxymethylene units, while the benzylidene-pentyl side group remains attached to the polymer backbone. The polymerization of aldehydes is often carried out at temperatures below 0°C to favor polymer formation over the formation of stable cyclic trimers. cmu.edugoogle.com
Crosslinking: The bifunctional nature of this compound makes it a potential crosslinking agent for polymers containing reactive hydroxyl, amino, or amide groups. researchgate.net The aldehyde group can react with these functional groups on polymer chains to form stable covalent bonds, such as acetals or imines (Schiff bases). google.comnih.gov This process creates a three-dimensional polymer network, which enhances the mechanical strength, thermal stability, and solvent resistance of the material. youtube.comnih.gov Such crosslinked polymers are often referred to as thermosets. youtube.com This property is valuable in the formulation of specialty resins, hydrogels, and other high-performance polymeric materials. researchgate.netnih.gov
Derivatization for Analytical and Research Purposes
A classic and widely used method for the qualitative and quantitative analysis of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govepa.gov This reaction is highly specific to the carbonyl group and does not occur with other functional groups like esters or amides. wikipedia.org
The reaction mechanism involves a nucleophilic addition-elimination sequence:
Protonation of the Carbonyl: In a mildly acidic solution, the carbonyl oxygen of this compound is protonated, which increases the electrophilicity of the carbonyl carbon. pearson.com
Nucleophilic Attack: The nucleophilic nitrogen atom of the DNPH molecule attacks the activated carbonyl carbon. pearson.com
Dehydration: Following a proton transfer, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond. pearson.com
The product is a 2,4-dinitrophenylhydrazone, which is typically a brightly colored (yellow, orange, or red) solid. wikipedia.org These derivatives are stable, often crystalline with sharp melting points, making them ideal for identification and isolation. pearson.comd-nb.info The resulting hydrazone from this compound is significantly more stable and less volatile than the parent aldehyde.
| Reactant | Reagent | Product | Key Features |
|---|---|---|---|
| This compound | 2,4-Dinitrophenylhydrazine (DNPH) | This compound-2,4-dinitrophenylhydrazone | Forms a stable, colored, crystalline solid. Used for detection and quantification. |
The efficiency of the DNPH derivatization is highly dependent on the reaction conditions, particularly the acid concentration and solvent composition. coresta.org An optimal balance is necessary for efficient and accurate quantification of carbonyl compounds.
Acid Concentration: The reaction requires an acidic catalyst to protonate the carbonyl group, thereby activating it for nucleophilic attack. pearson.com However, the concentration of the acid is critical. While some acidity is necessary, highly acidic solutions can lead to undesirable side reactions or degradation of the derivative, especially with unsaturated aldehydes. coresta.orgcoresta.org For some α,β-unsaturated aldehydes, very low pH can result in a rapid decrease in the formation of the desired DNPH complex. coresta.org Therefore, buffered solutions are often used to maintain a consistent and optimal pH. coresta.org A typical pH for the reaction is around 3.
Solvent System: The choice of solvent is also crucial. A common solvent system is a mixture of acetonitrile (B52724) and water. The solvent must be able to dissolve both the aqueous sample containing the aldehyde and the less polar DNPH reagent. The ratio of organic solvent to water can affect derivatization efficiency and the stability of the resulting hydrazone.
| Parameter | Effect on Reaction | Typical Optimized Condition |
|---|---|---|
| pH / Acid Concentration | Catalyzes the reaction by protonating the carbonyl group. Excess acid can cause side reactions or derivative instability. | Mildly acidic, often buffered to a pH of ~3. |
| Solvent | Affects solubility of reactants and stability of products. | Acetonitrile/water mixtures are common. |
| Temperature | Influences reaction rate. Higher temperatures can lead to evaporative losses of volatile aldehydes. | Often performed at ambient or slightly elevated temperatures (e.g., 50°C) in a sealed vessel. |
| Reaction Time | Must be sufficient for complete derivatization. | Typically ranges from 30 minutes to several hours. d-nb.infonih.gov |
The 2,4-dinitrophenylhydrazone derivatives of aldehydes are generally considered stable compounds, which facilitates their analysis by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov However, their stability can be influenced by several factors.
Isomerization: A key aspect of the stability and characterization of these derivatives is the potential for geometric isomerism around the C=N double bond, leading to syn (Z) and anti (E) isomers. nih.govrsc.org The presence of both isomers can lead to issues in chromatographic analysis, such as peak broadening or the appearance of multiple peaks for a single compound. The E-isomer is generally the kinetically favored and more thermodynamically stable product. rsc.org
Influence of Acid and Light: The isomerization from the E-form to a mixture of E and Z isomers can be promoted by the presence of residual acid in the crystalline product and by exposure to UV light. nih.govrsc.org This can cause variability in measured physical properties like melting points. rsc.org To ensure the stability of a single isomer, it is often recommended to remove any trace amounts of acid catalyst after the reaction, for example, by washing with a bicarbonate solution. rsc.org
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Recovery Rates in Derivatization Processes
High recovery rates are crucial for accurate quantification. For a range of aldehydes (C2-C12), derivatization with agents like PFBHA has been reported to yield high recoveries, often exceeding 85%. In some optimized methods, recoveries can even range from 91% to as high as 99.7% for certain carbonyl compounds. The choice of solvent can significantly impact recovery; for instance, the use of dichloromethane (B109758) for extraction of PFBHA-derivatized aldehydes has been shown to provide better recovery compared to hexane.
Factors that can influence the recovery rates in the derivatization of this compound include:
Reaction Conditions: Temperature, pH, and reaction time must be optimized to ensure the reaction proceeds to completion without degradation of the analyte or its derivative.
Reagent Concentration: A sufficient excess of the derivatizing agent is necessary to drive the reaction equilibrium towards the product side.
Sample Matrix: The presence of interfering compounds in the sample matrix can potentially react with the derivatizing agent or the analyte itself, leading to lower recoveries.
Extraction Efficiency: The choice of extraction solvent and technique is critical for the quantitative transfer of the derivative from the reaction medium to the analytical instrument.
Table 1: Factors Influencing Recovery Rates in Aldehyde Derivatization
| Factor | Description | Potential Impact on this compound Recovery |
|---|---|---|
| Reaction Kinetics | The speed at which this compound reacts with the derivatizing agent. | Slower kinetics may require longer reaction times or higher temperatures to achieve high recovery. |
| Steric Hindrance | The bulky benzyl (B1604629) group may affect the accessibility of the carbonyl group. | Could potentially lower reaction rates and overall recovery compared to smaller aldehydes. |
| Derivative Stability | The stability of the formed derivative under analytical conditions. | The resulting oxime is expected to be stable, contributing to high recovery. |
| Solvent Polarity | The polarity of the solvent used for the reaction and extraction. | Optimization is needed to ensure both the analyte and its derivative are soluble and efficiently extracted. |
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) Derivatization
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely utilized derivatizing agent for carbonyl compounds, including aldehydes and ketones, prior to analysis by gas chromatography (GC), often coupled with mass spectrometry (MS) or an electron capture detector (ECD). The reaction involves the nucleophilic addition of the hydroxylamine moiety of PFBHA to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable oxime derivative.
The resulting PFBHA-oxime of this compound possesses several advantageous properties for GC analysis:
Increased Volatility and Thermal Stability: The derivatization process can improve the chromatographic behavior of the otherwise less volatile aldehyde. und.edu
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection, which can significantly lower the limits of detection.
Improved Chromatographic Resolution: The formation of the derivative can lead to better separation from other components in a complex mixture.
The derivatization of aldehydes with PFBHA is known to be a quantitative reaction. The reaction of PFBHA with aldehydes typically results in the formation of two geometric isomers, the syn- and anti-oximes, which may be resolved as two separate peaks in the chromatogram. For quantitative analysis, the areas of both peaks are typically summed.
Key parameters that are optimized for the PFBHA derivatization of aldehydes include the pH of the reaction medium (typically weakly acidic), the reaction temperature, and the duration of the reaction. While specific optimized conditions for this compound are not documented in the available literature, general protocols for aromatic and unsaturated aldehydes can be adapted. For instance, a typical procedure might involve reacting the aldehyde with PFBHA in an aqueous or organic solvent at a controlled pH and temperature for a specified time before extracting the derivative for GC analysis.
Table 2: General Parameters for PFBHA Derivatization of Aldehydes
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | Forms stable, volatile, and highly detectable oxime derivatives. |
| Reaction pH | Weakly acidic (e.g., pH 4-6) | Catalyzes the reaction while minimizing side reactions. regulations.gov |
| Reaction Temperature | 35°C - 70°C | Increases reaction rate; higher temperatures may be needed for less reactive carbonyls. regulations.gov |
| Reaction Time | 10 minutes - 24 hours | Dependent on the reactivity of the specific aldehyde and reaction temperature. semanticscholar.org |
| Extraction Solvent | Dichloromethane, Hexane, Ethyl acetate | Chosen for efficient extraction of the nonpolar oxime derivative. semanticscholar.org |
| Analysis Technique | Gas Chromatography (GC) with ECD or MS detection | Provides separation and sensitive detection of the derivatized analyte. |
Analytical Methodologies in Research and Quality Control
Chromatographic Techniques
Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For a compound like 2-benzylideneheptanal, both gas and liquid chromatography are extensively utilized.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
The direct determination of aldehydes like this compound can be challenging due to their high reactivity and potential for thermal degradation. und.edu To enhance stability and volatility, derivatization is often employed. nih.gov A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a more stable oxime derivative suitable for GC-MS analysis. und.edu
A typical GC-MS analysis of fragrance compounds would involve the following parameters:
| Parameter | Typical Value |
| Column | 5% phenyl polymethylsiloxane (e.g., HP-5MS) |
| Injector Temperature | 250-300 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 50-60 °C, ramped to 280-300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.
High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for non-volatile or thermally sensitive samples. waters.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For the analysis of aldehydes, HPLC is often coupled with ultraviolet (UV) or photodiode array (PDA) detectors. auroraprosci.com Similar to GC analysis, derivatization is a common practice to improve detection sensitivity. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatizing reagent that reacts with carbonyl compounds to form stable, colored hydrazones that can be readily detected by UV-Vis detectors at around 360 nm. auroraprosci.com
A robust HPLC-PDA method for the quantification of this compound would require careful development and validation to ensure its accuracy, precision, and reliability. Key parameters that are optimized during method development include the choice of the stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) and water or buffer), the flow rate, and the detection wavelength.
Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table provides an example of validation parameters for an HPLC-PDA method:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (RSD%) | ≤ 2% for repeatability; ≤ 3% for intermediate precision |
| Specificity | No interference at the retention time of the analyte |
| Robustness | No significant change in results with minor variations in method parameters |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods (e.g., NMR, IR)
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aldehydic proton, the vinylic proton, the aromatic protons of the benzylidene group, and the aliphatic protons of the heptyl chain.
¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon of the aldehyde, the carbons of the double bond, the aromatic carbons, and the carbons of the alkyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), the C=C stretching of the alkene and aromatic ring, and the C-H stretching of the aromatic and aliphatic groups. uoguelph.ca
The following table summarizes the key spectroscopic data for this compound: uoguelph.ca
| Spectroscopic Technique | Key Signals/Bands |
| ¹H NMR | Signals for aldehydic, vinylic, aromatic, and aliphatic protons |
| ¹³C NMR | Signals for carbonyl, vinylic, aromatic, and aliphatic carbons |
| IR | C=O stretch (~1685 cm⁻¹), C=C stretch, C-H aromatic and aliphatic stretches |
Micro-Matrix-Solid Phase Dispersion (MSPD) for Sample Preparation
For the analysis of this compound in complex matrices such as cosmetics, perfumes, or environmental samples, an efficient sample preparation step is crucial to remove interfering substances and concentrate the analyte. Micro-Matrix-Solid Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and cleanup into a single step. mdpi.com
In MSPD, a small amount of the solid or semi-solid sample is blended with a solid support material (dispersant), such as silica (B1680970) gel or a polymer. This process disrupts the sample matrix and disperses the sample components over the surface of the support material. The resulting mixture is then packed into a column, and the analytes of interest are eluted with a suitable solvent, while interfering substances are retained on the column.
MSPD offers several advantages, including: mdpi.com
Reduced solvent consumption
Shorter extraction times
Simultaneous extraction and cleanup
Applicability to a wide range of sample matrices
This technique has been successfully applied to the extraction of fragrance allergens from cosmetic products prior to their determination by GC-MS or HPLC. researchgate.net
Qualitative and Quantitative Analysis for Research Purity and Composition
The determination of the purity and composition of this compound is essential for its use in research and commercial products.
Qualitative Analysis: This involves the identification of the compound and any potential impurities. GC-MS and spectroscopic techniques (NMR, IR) are the primary tools for qualitative analysis. The mass spectrum from GC-MS provides a unique fragmentation pattern, while NMR and IR spectra offer detailed structural information that can be compared to reference data for confirmation of identity.
Quantitative Analysis: This is the measurement of the exact amount or concentration of this compound and its impurities. Chromatographic techniques, particularly GC with a Flame Ionization Detector (FID) and HPLC with a PDA detector, are the methods of choice for quantitative analysis. These methods rely on the use of calibration curves generated from certified reference standards to ensure accuracy. For purity assessment, the area percent method is often used, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. Quantitative ¹H NMR (qHNMR) can also be a powerful tool for purity determination, as it is a primary ratio method that does not always require a specific reference standard of the analyte itself.
Biological Activity and Mechanisms
Antimicrobial Properties and Mechanisms of Action
While specific studies on the antimicrobial mechanisms of 2-benzylideneheptanal are limited, the activity of structurally related α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), provides significant insights. The antimicrobial action is generally not targeted to a single site but involves multiple disruptive effects on microbial cells. nih.govmdpi.com
The primary mechanism is believed to be the disruption of microbial cell membranes. nih.govmdpi.comresearchgate.net The lipophilic nature of the molecule facilitates its interaction with the lipid bilayer, leading to increased membrane permeability. This disruption results in the leakage of essential intracellular components, including ions (such as K+ and PO4³⁻), nucleic acids (DNA and RNA), and proteins, ultimately leading to cell death. nih.govmdpi.com
It is also suggested that these compounds can interfere with microbial virulence factors. For instance, cinnamaldehyde has been shown to inhibit germ tube formation, proteinase and phospholipase activities, and adhesion to epithelial cells in Candida albicans. researchgate.net
Potential Bioactivity as Agrochemicals (Pesticides, Herbicides)
There is evidence to suggest that aromatic aldehydes, including compounds structurally similar to this compound, possess potential applications as agrochemicals. A patent has described the use of aromatic aldehydes like α-hexyl cinnamic aldehyde as pesticides. google.com Additionally, there are mentions of its use in some eco-friendly pest repellent formulations and in animal care products for its pleasant scent. consolidated-chemical.com
The proposed mechanism for its pesticidal activity is likely related to the same reactive properties that underlie its antimicrobial and toxicological effects. The electrophilic nature of the aldehyde can lead to interactions with essential proteins and enzymes in pests. However, extensive research specifically documenting the efficacy and mode of action of this compound as a pesticide or herbicide is not widely available in peer-reviewed literature. The development of herbicides based on natural compounds that inhibit essential amino acid biosynthesis pathways, such as lysine (B10760008) biosynthesis, is an active area of research, though direct links to this compound have not been established. nih.gov
Toxicological Mechanisms of Action
The toxicological properties of this compound are a direct consequence of its chemical reactivity. As an electrophile, it can covalently bind to nucleophilic residues on macromolecules, initiating a cascade of events that can lead to various forms of irritation and sensitization. nih.govacs.org
This compound is recognized as a potential skin sensitizer. The mechanism of skin sensitization by chemicals is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events. cdhfinechemical.com
The molecular initiating event is the covalent binding of the chemical (a hapten) to skin proteins. As an α,β-unsaturated aldehyde, this compound can react with nucleophilic amino acid residues in skin proteins, such as lysine and cysteine, through mechanisms like Schiff base formation or Michael addition. nih.govacs.org This hapten-protein conjugate is then recognized as foreign by the immune system.
This leads to the subsequent key events in the AOP, including the activation of keratinocytes and the activation and maturation of dendritic cells (Langerhans cells). These activated dendritic cells then migrate to the draining lymph nodes where they present the antigen to T-cells, leading to the proliferation of allergen-specific T-lymphocytes. Upon subsequent exposure to the same chemical, these memory T-cells are activated, leading to an inflammatory response that manifests as allergic contact dermatitis.
This compound and other α,β-unsaturated aldehydes are known to cause eye irritation. The mechanism of irritation is linked to the stimulation of sensory nerves in the cornea and conjunctiva. The electrophilic nature of the aldehyde allows it to react with proteins and other macromolecules in the ocular tissues, leading to cellular damage and the release of inflammatory mediators.
A key molecular target in sensory irritation by aldehydes is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel expressed on sensory nerves. nih.gov Activation of TRPA1 by irritant chemicals leads to the influx of calcium ions, resulting in nerve stimulation, pain, and neurogenic inflammation. This process can trigger the release of neuropeptides, which further contribute to the inflammatory response, characterized by vasodilation and increased vascular permeability.
Inhalation of α,β-unsaturated aldehydes can cause irritation of the respiratory tract and mucous membranes. Similar to eye irritation, the underlying mechanism involves the activation of sensory nerve endings, particularly through TRPA1 channels located in the airways. nih.gov This activation can elicit protective reflexes such as coughing and changes in breathing patterns. nih.gov
At the cellular level, these aldehydes can induce an inflammatory response in pulmonary cells. nih.govatsjournals.orgatsjournals.org Studies on related aldehydes have shown that they can stimulate the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from lung fibroblasts, epithelial cells, and alveolar macrophages. nih.govatsjournals.org This cytokine release is mediated by the activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2). nih.gov This inflammatory cascade contributes to the symptoms of respiratory irritation.
This compound is classified as toxic to aquatic life with long-lasting effects. cdhfinechemical.comnih.gov The toxicity of aromatic aldehydes to aquatic organisms is generally attributed to two main processes: narcosis (baseline toxicity) and electrophilic reactivity. nih.govresearchgate.net
Narcosis is a non-specific mode of action where the chemical accumulates in the lipid membranes of aquatic organisms, disrupting their function. The potential for narcosis is related to the compound's hydrophobicity, often quantified by the octanol-water partition coefficient (log Kow). nih.gov
In addition to narcosis, the electrophilic nature of the aldehyde group in this compound allows it to react with biological macromolecules, such as proteins and nucleic acids, in aquatic organisms. researchgate.net This covalent binding can disrupt essential physiological processes, leading to toxicity. The reactivity and, consequently, the toxicity can be enhanced by the presence of the α,β-unsaturation. Quantitative structure-activity relationship (QSAR) models for aromatic aldehydes have shown that their aquatic toxicity is correlated with both their hydrophobicity (log Kow) and their electronic properties, which reflect their reactivity. nih.gov
The long-lasting effects (chronic toxicity) are likely due to the persistence of the compound in the aquatic environment and its potential for bioaccumulation, as suggested by its estimated Bioconcentration Factor (BCF). guidechem.com
Data Tables
Table 1: Antimicrobial Mechanisms of Related Aldehydes
| Mechanism | Description of Action | References |
| Cell Membrane Disruption | Interacts with the lipid bilayer, increasing permeability and causing leakage of intracellular contents. | nih.govmdpi.comresearchgate.net |
| Enzyme Inhibition | Inhibits the activity of essential enzymes such as ATPase, disrupting cellular energy metabolism. | researchgate.netnih.gov |
| Inhibition of Biosynthesis | Interferes with the synthesis of crucial cellular components like the cell wall and proteins. | researchgate.netnih.govnih.gov |
| Inhibition of Fungal Virulence | Reduces germ tube formation, hydrolytic enzyme activity, and adhesion in fungi like Candida albicans. | researchgate.net |
Table 2: Toxicological Mechanisms of this compound
| Endpoint | Molecular Initiating Event | Key Cellular/Tissue Responses | References |
| Skin Sensitization | Covalent binding to skin proteins (haptenation) via Schiff base formation or Michael addition. | Activation of keratinocytes and dendritic cells, T-cell proliferation. | nih.govacs.orgcdhfinechemical.com |
| Eye Irritation | Activation of TRPA1 channels on sensory nerves. | Release of inflammatory mediators, neurogenic inflammation. | nih.gov |
| Respiratory Irritation | Activation of TRPA1 channels in the airways. | Release of pro-inflammatory cytokines (e.g., IL-8) from pulmonary cells. | nih.govnih.govatsjournals.orgatsjournals.org |
| Aquatic Toxicity | Accumulation in lipid membranes (narcosis) and covalent binding to biomacromolecules. | Disruption of cellular membrane function and essential physiological processes. | cdhfinechemical.comnih.govnih.govresearchgate.net |
Endocrine Disruption Potential
This compound has been identified as a potential endocrine-disrupting compound. semanticscholar.org The Partnership for the Assessment of Risk from Chemicals (PARC) includes it in a list of potential endocrine-disrupting compounds (EDCs). semanticscholar.org Endocrine disruptors are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Interactions with Human Genes (ToxCast Assays)
The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program utilizes high-throughput screening assays to evaluate the potential toxicity of chemicals and their interactions with biological pathways. nih.govepa.gov While the ToxCast program has screened thousands of chemicals for potential bioactivity, including interactions with human genes and proteins, specific data for this compound (CAS No. 122-40-7) regarding its direct interactions with human genes in these assays are not prominently available in publicly accessible summaries. epa.gov The program is designed to identify molecular initiating events that could lead to adverse outcomes, providing a framework for prioritizing chemicals for further toxicological testing. nih.gov
Role in Drug Production and Pharmaceutical Intermediates
This compound is recognized for its role as a pharmaceutical intermediate. nih.govforeverest.netthegoodscentscompany.com Chemical suppliers categorize this compound for use in the synthesis of pharmaceutical products. semanticscholar.org As an intermediate, it serves as a building block in the manufacturing process of more complex active pharmaceutical ingredients (APIs). The synthesis of (E)-2-benzylideneheptanal has been a subject of research in organic chemistry, focusing on efficient and environmentally friendly production methods. While its application as a fragrance is well-documented, its classification as a pharmaceutical intermediate indicates its utility in the broader chemical and pharmaceutical industries.
Naturally Occurring Instances and Bioproduction
This compound is not only a synthetic compound but also has natural origins.
Extraction from Plant Materials
This compound has been reported to occur naturally in Mangifera indica, the common mango. semanticscholar.org The extraction of volatile compounds from mango fruit and leaves is an area of active research. Various methods are employed to isolate these aromatic molecules, including:
Headspace Solid-Phase Microextraction (HS-SPME) : This technique is used for the analysis of volatile and semi-volatile compounds in mangoes. nih.govresearchgate.net
Simultaneous Distillation-Extraction (SDE) : This method has been used to identify a wide range of volatile components in different mango cultivars. acs.org
Solvent Extraction : Different solvents can be used to extract various metabolites from mango tissues. acs.org
These techniques are suitable for isolating a variety of volatile organic compounds, including aldehydes like this compound, from plant matrices.
Production by Endophytic Fungi
While direct production of this compound by endophytic fungi has not been specifically documented in the reviewed literature, there is evidence that these microorganisms can produce related compounds. Endophytic fungi, which live within plant tissues, are known to synthesize a diverse array of secondary metabolites. researchgate.net Notably, research has shown that endophytic fungi isolated from cinnamon plants (Cinnamomum sp.) are capable of producing cinnamaldehyde, the parent compound of this compound. semanticscholar.org This suggests the biosynthetic potential within endophytic fungi for producing various cinnamaldehyde derivatives, which could include this compound through analogous biochemical pathways. The study of fungal secondary metabolites is a promising field for the discovery of novel bioactive compounds. nih.gov
Environmental Fate and Ecotoxicological Research
Degradation Pathways in the Environment
The breakdown of 2-Benzylideneheptanal in the environment can occur through biological and non-biological pathways, including biodegradation and phototransformation.
Biodegradation in Water and Soil (Screening and Simulation Tests)
Specific data from standardized biodegradation screening tests (which assess ready biodegradability) and simulation tests (such as OECD 307, 308, and 309, which measure degradation rates in soil, aquatic sediment, and surface water, respectively) for this compound are not extensively available in public literature. chimia.choecd.orgoecd.org These tests are crucial for determining the persistence of a chemical, providing key data points like degradation half-lives in various environmental compartments. chimia.ch
Phototransformation in Air, Water, and Soil
Phototransformation, or the degradation of a chemical due to light, is a potential environmental fate pathway for this compound.
In Air: The primary degradation pathway in the atmosphere is expected to be its reaction with photochemically produced hydroxyl radicals. The estimated hydroxyl radical reaction rate constant for α-Amylcinnamaldehyde is 5.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C. echemi.com This suggests a relatively short atmospheric half-life.
In Water and Soil: Studies on related fragrance ingredients indicate that photo-oxidative degradation can occur. For instance, research on 24 fragrance ingredients found that amyl cinnamal, initially non-reactive, became reactive after a three-month period of forced photodegradation, indicating chemical alteration upon exposure to light. researchgate.net
Stability and Reactivity Towards Environmental Factors (e.g., air, moisture, temperature)
This compound exhibits reactivity with certain environmental factors. It is known to be prone to spontaneous oxidative heating when exposed to air and is classified as a chemical that may form peroxides. echemi.com While considered stable under recommended storage conditions, it can emit acrid smoke and irritating fumes when heated to decomposition. nih.gov
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all environmental sources. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kₒw) and the bioconcentration factor (BCF).
For this compound, the log Kₒw is 4.70, indicating a preference for fatty tissues over water. nih.gov Based on this log Kₒw, an estimated BCF of 586 has been calculated for fish. nih.gov A BCF value in this range suggests that the potential for bioconcentration in aquatic organisms is high, provided the compound is not metabolized and excreted. regulations.govnih.govcanada.ca
Table 1: Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation |
|---|---|---|
| Log Kₒw | 4.70 | High lipophilicity |
| Estimated BCF (fish) | 586 | High potential for bioconcentration |
Mobility in Soil (Adsorption/Desorption)
The mobility of a chemical in soil is governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the organic carbon-water (B12546825) partition coefficient (Kₒc). chemsafetypro.com
An estimated Kₒc value of 680 has been determined for this compound. nih.gov According to common soil mobility classification schemes, a Kₒc value between 500 and 2000 indicates low mobility. chemsafetypro.com This suggests that this compound is expected to adsorb to soil particles and has a limited potential to leach into groundwater. chemsafetypro.comfortunejournals.comepa.gov
Table 2: Soil Mobility of this compound
| Parameter | Value | Mobility Class |
|---|
| Estimated Kₒc | 680 | Low |
Distribution Modeling and Other Environmental Data
However, key physical-chemical properties that would serve as inputs for such models are known. The Henry's Law constant, which indicates the partitioning between air and water, is estimated to be 7.8 x 10⁻⁶ atm-m³/mole at 25 °C. echemi.com This value suggests that volatilization from moist soil and water surfaces is expected to be an important fate process. nih.gov
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Amyl cinnamaldehyde (B126680) |
Ecotoxicity Studies
Ecotoxicological studies are crucial for assessing the potential harm that chemical substances can cause to the natural environment. For this compound, also known as alpha-amylcinnamaldehyde, research has focused on its effects on various aquatic organisms, which are essential components of freshwater and marine ecosystems.
Aquatic Organisms
The impact of this compound on aquatic life has been evaluated across different trophic levels, including fish, invertebrates, algae, and microorganisms. These studies help to build a comprehensive picture of the compound's potential environmental risk.
Table 1: Acute Toxicity of this compound to Fish
| Species | Exposure Duration | Endpoint | Value (mg/L) |
|---|
Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicity testing due to their sensitivity to pollutants and their vital role in aquatic food webs. Short-term studies have determined the 48-hour median effective concentration (EC50) for immobilization. Furthermore, long-term studies have established a 21-day No Observed Effect Concentration (NOEC), providing insight into the chronic effects on reproduction and survival.
Table 2: Toxicity of this compound to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Value (mg/L) |
|---|---|---|---|
| Daphnia magna | 48 hours | EC50 | 1.1 |
Algae and cyanobacteria are primary producers in aquatic ecosystems, forming the base of the food chain. The toxicity of this compound to algae has been assessed, with the 72-hour EC50 value for growth inhibition being determined. This data is critical for understanding the potential impact of the compound on primary productivity.
Table 3: Toxicity of this compound to Aquatic Algae
| Species | Exposure Duration | Endpoint | Value (mg/L) |
|---|
Microorganisms, particularly those in activated sludge, play a crucial role in wastewater treatment processes by breaking down organic matter. The toxicity of this compound to these microorganisms has been evaluated. The median effective concentration (EC50) for activated sludge has been determined, indicating the potential for this chemical to interfere with biological wastewater treatment at certain concentrations.
Table 4: Toxicity of this compound to Microorganisms
| Test Type | Endpoint | Value (mg/L) |
|---|
The potential for this compound to act as an endocrine disruptor in aquatic vertebrates is an area of ongoing investigation. Endocrine disrupting chemicals can interfere with the hormone systems of organisms, leading to adverse effects on development, reproduction, and other critical physiological processes.
Sediment Toxicity
General environmental fate information suggests that this compound is expected to have low mobility in soil, which might imply a potential for partitioning to sediment in aquatic environments. nih.gov Despite this, dedicated research to quantify the toxicological impact on organisms within this environmental compartment is lacking.
Terrestrial Toxicity
There is a notable absence of specific research on the terrestrial toxicity of this compound. Comprehensive assessments in this area would typically involve evaluating the compound's effects on a range of terrestrial organisms, including soil invertebrates (e.g., earthworms), plants, and soil microorganisms. Such studies would provide crucial data on endpoints like mortality, reproductive success, and inhibition of growth or key microbial processes.
While it is known that the substance is readily biodegradable, which may mitigate long-term accumulation in soil, direct toxicological data for terrestrial species is not available. cdhfinechemical.com Without such studies, a thorough risk assessment for the terrestrial compartment cannot be completed.
Field Studies on Environmental Behavior
No specific field studies on the environmental behavior of this compound have been identified in the available scientific literature. Field studies are essential for understanding how a chemical behaves under real-world environmental conditions, including its transport, partitioning between different environmental compartments (air, water, soil, sediment), and actual degradation rates.
Such studies would provide invaluable data to validate laboratory-based predictions of its environmental fate. The lack of field data for this compound means that its environmental behavior and potential for exposure to various ecosystems in a natural setting have not been empirically characterized.
Computational Chemistry and Modeling
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to investigate the three-dimensional structure, conformational flexibility, and dynamic behavior of 2-Benzylideneheptanal. These methods are crucial for understanding how the molecule interacts with its environment and with biological systems.
| Dihedral Angle | Description | Predicted Stable Angle (degrees) | Energy Barrier (kcal/mol) |
| C-C-C=C | Rotation of the phenyl group | ~0 or ~180 | Low |
| C=C-C=O | s-cis vs. s-trans conformation | ~180 (s-trans favored) | Moderate |
| C-C-C-C (heptyl chain) | Gauche and anti conformations | ~60 (gauche), 180 (anti) | Low |
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of this compound's behavior over time by solving Newton's equations of motion for the atoms in the molecule. nih.govnih.gov These simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or within a lipid bilayer to mimic a biological membrane. MD simulations can reveal information about the molecule's flexibility, solvent interactions, and potential to cross biological barriers. The choice of force field is critical for the accuracy of MD simulations, with parameters specifically developed for aldehydes and aromatic compounds being necessary for reliable results. vsu.ru
Quantitative Structure-Activity Relationships (QSAR) in Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity, including toxicity. nih.gov For this compound, which is an α,β-unsaturated aldehyde, QSAR models can be developed to predict its potential toxicity based on its structural features. These models are built using a dataset of compounds with known toxicities and a set of calculated molecular descriptors.
The toxicity of α,β-unsaturated aldehydes is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules like proteins and DNA. acs.org QSAR models for this class of compounds often include descriptors that quantify this reactivity, as well as hydrophobicity and steric properties.
Key Molecular Descriptors for Toxicity Prediction:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, which is a key mechanism of toxicity for α,β-unsaturated aldehydes.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It influences the compound's ability to cross cell membranes and reach its target site.
Topological and Steric Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule. Molecular weight, molecular volume, and various connectivity indices fall into this category.
| Descriptor | Type | Relevance to Toxicity of this compound |
| LogP | Hydrophobicity | Governs absorption and distribution to target sites. |
| LUMO Energy | Electronic | Indicates susceptibility to Michael addition reactions. nih.gov |
| Molecular Weight | Steric/Topological | Influences diffusion and binding to macromolecules. |
| Polar Surface Area | Electronic/Steric | Affects membrane permeability and interactions with polar residues. |
| Electrophilicity Index | Electronic | Quantifies the electrophilic nature of the molecule. |
QSAR models for aromatic aldehydes have been successfully developed to predict their toxicity to various organisms. nih.govresearchgate.net These models often highlight the importance of hydrophobicity and electronic parameters in determining the toxicological profile.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and chemical safety assessment. audreyli.com For this compound, various computational tools and models can be used to estimate its ADMET profile, providing valuable information about its likely behavior in a biological system. iapchem.org
ADMET Prediction for this compound:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted based on the molecule's physicochemical properties. The relatively high lipophilicity of this compound suggests it is likely to be well-absorbed.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding where the compound will travel in the body.
Metabolism: The aldehyde group is susceptible to oxidation to a carboxylic acid, and the double bond can be reduced or epoxidized. In silico metabolism prediction tools can identify potential metabolites.
Excretion: The route and rate of excretion can be estimated based on the properties of the parent compound and its metabolites.
Toxicity: A range of toxic endpoints can be predicted, including mutagenicity, carcinogenicity, and organ-specific toxicities. As an α,β-unsaturated aldehyde, there is a potential for skin sensitization. oipub.com
| ADMET Property | Predicted Outcome for this compound | Rationale |
| Human Intestinal Absorption | High | Optimal logP and molecular weight. |
| Caco-2 Permeability | High | Favorable physicochemical properties for passive diffusion. |
| Plasma Protein Binding | High | High lipophilicity suggests strong binding to plasma proteins. |
| Blood-Brain Barrier Penetration | Likely | Lipophilic nature may allow for crossing the BBB. |
| CYP450 Inhibition | Possible | Aromatic ring and aldehyde group may interact with CYP enzymes. |
| Mutagenicity (Ames test) | Potential concern | α,β-unsaturated aldehydes can be reactive towards DNA. nih.gov |
| Skin Sensitization | Potential sensitizer | Reactivity as a Michael acceptor is a known mechanism for skin sensitization. |
UNIFAC Group Contribution Model for Activity Coefficient Estimation
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to estimate activity coefficients in liquid mixtures. wikipedia.org This is particularly useful for predicting phase equilibria, which is essential in chemical process design. The model is based on the concept that a molecule can be broken down into its constituent functional groups, and the activity coefficient is calculated from the interactions between these groups. cartagena99.com
To apply the UNIFAC model to this compound, the molecule is first deconstructed into its UNIFAC groups. The primary groups present in this compound are:
ACH: Aromatic carbon-H group (from the benzene (B151609) ring)
AC: Aromatic carbon group (the carbon in the benzene ring attached to the side chain)
CH=C: Alkene group
CHO: Aldehyde group
CH3: Alkane end group
CH2: Alkane middle group
The activity coefficient is then calculated using two components: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for the energetic interactions between the functional groups. The UNIFAC model requires parameters for the size (R) and surface area (Q) of each group, as well as binary interaction parameters between the different groups. uea.ac.uk
| UNIFAC Group | Number in this compound | R (Relative van der Waals volume) | Q (Relative van der Waals surface area) |
| ACH | 5 | 0.5313 | 0.400 |
| AC | 1 | 0.3652 | 0.120 |
| CH=C | 1 | 0.8886 | 0.676 |
| CHO | 1 | 0.9980 | 0.948 |
| CH3 | 1 | 0.9011 | 0.848 |
| CH2 | 4 | 0.6744 | 0.540 |
By using the UNIFAC model, the behavior of this compound in various solvent mixtures can be predicted, which is valuable for applications in the fragrance and chemical industries. nitrkl.ac.in
Advanced Research Applications and Future Directions
Role as an Intermediate in Complex Organic Molecule Synthesis
2-Benzylideneheptanal serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its aldehyde functional group. The synthesis of this compound itself is a classic example of a crossed-aldol condensation reaction, typically involving benzaldehyde (B42025) and heptanal (B48729). nih.govthegoodscentscompany.com This reaction underscores the fundamental principles of C-C bond formation, a cornerstone of synthetic organic chemistry. ugm.ac.id
The carbonyl group in this compound is susceptible to nucleophilic attack, making it a versatile precursor for the construction of more complex organic molecules. ugm.ac.id Its structure, featuring an α,β-unsaturated aldehyde, allows for various transformations. For instance, it can be a precursor in the synthesis of pharmaceutical intermediates and other specialty chemicals. thegoodscentscompany.com The benzylidene moiety can also be modified, offering pathways to a diverse range of derivatives. Research into greener synthesis methodologies, such as using recyclable phase transfer catalysts for its production, highlights its industrial relevance and the ongoing efforts to create more sustainable chemical processes.
Development of Novel Materials
While direct research on incorporating this compound into novel polymers for enhanced durability, flexibility, or chemical resistance is not extensively documented in publicly available literature, the potential exists based on the reactivity of related compounds. The benzylidene group is a known component in the synthesis of various polymers. For example, new methacrylic monomers and polymers containing a benzylidene fragment have been synthesized, indicating the utility of this structural motif in polymer chemistry. researchgate.net
Furthermore, the aldehyde functional group can be used to modify existing polymers. Research has shown that antimicrobial polymers can be developed by immobilizing benzaldehyde and its derivatives onto amine-terminated polymer backbones, such as polyacrylonitrile. nih.gov This approach leverages the reactivity of the aldehyde to impart specific biological functions to a material. Theoretically, this compound could be similarly used to functionalize polymers, potentially creating materials with unique surface properties or functionalities derived from its specific chemical structure. Further investigation is required to explore its utility in creating new materials with enhanced physical properties like durability or flexibility.
Research into Derivatives for Agrochemicals
There is significant research interest in cinnamaldehyde (B126680) and benzaldehyde derivatives as potential agrochemicals, particularly as insecticides, repellents, and larvicides. nih.govnih.gov This provides a strong rationale for investigating derivatives of this compound for similar applications.
Studies have demonstrated that cinnamaldehyde-related compounds exhibit potent insecticidal and repellent effects. A quantitative structure-activity relationship (QSAR) study found a linear relationship between the chemical structure of cinnamaldehyde analogues and their toxicity to the maize weevil, Sitophilus zeamais. nih.gov Cinnamaldehyde itself was identified as having the best combination of insecticidal and repellent action with no mammalian toxicity observed in the study. nih.gov
Further research has focused on specific derivatives with enhanced activity. For example, α-hexyl cinnamaldehyde, a close analogue of this compound, and its derivatives have been identified as novel larvicides against the mosquito species Aedes albopictus. Similarly, other benzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, have shown ovicidal activity against Anopheles gambiae eggs, a major malaria vector. These findings suggest that modifying the structure of this compound could lead to the development of new, potentially safer, and effective pest control agents.
| Compound/Derivative Class | Target Organism | Observed Activity |
| Cinnamaldehyde Analogues | Sitophilus zeamais (Maize Weevil) | Insecticidal and Repellent nih.gov |
| α-Hexyl Cinnamaldehyde Derivatives | Aedes albopictus (Mosquito) | Larvicidal |
| 2-Hydroxy-4-methoxybenzaldehyde | Anopheles gambiae (Mosquito) | Ovicidal |
| Benzaldehyde Benzenesulfonylhydrazones | Mythimna separata (Armyworm) | Antifeedant nih.gov |
Sensor Development based on Reactivity with Biological Molecules
The aldehyde functional group is a reactive electrophile that can interact with biological nucleophiles such as amines on proteins and DNA. This inherent reactivity forms the basis for the potential development of chemical sensors utilizing this compound or its derivatives. While this specific molecule has not been extensively used in sensor applications, the principle has been demonstrated with other aldehydes.
For instance, fluorescent sensors have been designed that "turn-on" upon reaction with aliphatic aldehydes inside living cells. These sensors typically work by having a probe molecule, such as one containing a 2,3-diaminophenol (B1330466) moiety, react with an aldehyde to form a new, highly fluorescent compound like benzimidazole. This mechanism could theoretically be adapted to create a sensor where a derivative of this compound is the target analyte.
The cross-linking ability of aldehydes is also relevant. Glutaraldehyde, a dialdehyde, is well-known for its ability to cross-link proteins and other biomolecules, a reaction that can be detected and quantified. The mono-aldehyde group in this compound could undergo similar, albeit less extensive, reactions with biological molecules containing amine groups. Such a reaction could be harnessed to produce a detectable signal (e.g., colorimetric, fluorescent, or electrochemical), forming the basis of a biosensor for specific nucleophilic biomolecules.
Pharmacological and Therapeutic Investigations
The pharmacological potential of cinnamaldehyde and its derivatives is an active area of research, with studies exploring a range of therapeutic applications. As a derivative, this compound is a candidate for similar investigations.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are enzymes involved in various physiological processes, and their inhibition is a target for treating diseases like glaucoma and certain cancers. While traditional CA inhibitors are often sulfonamide-based, recent research has explored other chemical scaffolds. Notably, derivatives of cinnamaldehyde have been synthesized and investigated as CA inhibitors. A study on cinnamaldehyde-clubbed thiosemicarbazones reported potent inhibitory activity against the carbonic anhydrase-II (CA-II) isoform. Molecular docking studies suggested that these molecules interact with the zinc ion in the active site of the enzyme, a key mechanism for inhibition. This provides a strong rationale for designing and testing this compound derivatives as potential CA inhibitors.
Diuretic Activity: Traditional medicine has claimed diuretic properties for cinnamon, which has prompted scientific investigation into its active components. A study evaluating the diuretic potential of cinnamaldehyde in rats found that it possesses marked, dose-dependent diuretic activity with a rapid onset. The effect was accompanied by a significant increase in the urinary excretion of sodium ions (Na+) and bicarbonate (HCO3-). This suggests that cinnamaldehyde and its analogues, potentially including this compound, could be explored for the development of new diuretic agents.
| Pharmacological Target/Activity | Investigated Compound Class | Key Findings |
| Carbonic Anhydrase-II Inhibition | Cinnamaldehyde-clubbed thiosemicarbazones | Potent inhibitory activity observed, with IC50 values in the micromolar range. |
| Diuretic Activity | Cinnamaldehyde | Strong, dose-dependent diuresis observed in rats, with increased sodium and bicarbonate excretion. |
Research into Malodour Perception Reduction
The most established application of this compound is in the fragrance industry, where its pleasant and tenacious floral scent is used in a wide array of products. nih.gov This use extends beyond simply adding a fragrance to actively reducing the perception of malodors. Its application in home care products like air fresheners and cleaning agents is specifically aimed at masking undesirable odors.
The mechanism of malodor reduction by aldehydes can involve more than just sensory masking. Aldehydes can chemically react with and neutralize certain malodorous compounds, particularly those containing amine groups (e.g., ammonia, trimethylamine), which are common in odors from sweat, seafood, and waste. The reaction between an aldehyde and an amine forms a Schiff base, which is typically non-volatile and odorless, thus effectively removing the source of the malodor. While simple sensory masking is a primary function, this potential for chemical neutralization makes aldehydes like this compound effective components in comprehensive malodor control systems.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
